Facinicline hydrochloride
CAS No.: 677305-02-1
Cat. No.: VC0527714
Molecular Formula: C15H19ClN4O
Molecular Weight: 306.79 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 677305-02-1 |
|---|---|
| Molecular Formula | C15H19ClN4O |
| Molecular Weight | 306.79 g/mol |
| IUPAC Name | N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1H-indazole-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C15H18N4O.ClH/c20-15(14-11-3-1-2-4-12(11)17-18-14)16-13-9-19-7-5-10(13)6-8-19;/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18);1H/t13-;/m1./s1 |
| Standard InChI Key | CMRLNEYJEPELSM-BTQNPOSSSA-N |
| Isomeric SMILES | C1CN2CCC1[C@@H](C2)NC(=O)C3=NNC4=CC=CC=C43.Cl |
| SMILES | C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43.Cl |
| Canonical SMILES | C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43.Cl |
| Appearance | Solid powder |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
Facinicline hydrochloride belongs to the indazole carboxamide class, featuring a bicyclic quinuclidine moiety linked to an indazole ring through a carboxamide bridge. The (3S)-stereochemistry of the quinuclidine component is critical for receptor binding specificity . The hydrochloride salt formulation enhances aqueous solubility (100 mg/mL in H₂O), facilitating oral bioavailability .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1H-indazole-3-carboxamide hydrochloride | |
| Molecular Formula | C₁₅H₁₉ClN₄O | |
| SMILES Notation | C1CN2CCC1C@@HNC(=O)C3=NNC4=CC=CC=C43.Cl | |
| XLogP3 | 1.9 | |
| Hydrogen Bond Donors | 3 |
Synthesis and Stability
The synthetic route involves coupling (3S)-quinuclidin-3-amine with 1H-indazole-3-carbonyl chloride followed by hydrochloride salt formation. Stability studies indicate degradation under alkaline conditions (pH >8), necessitating storage at 4°C in anhydrous environments .
Pharmacological Profile
Target Engagement
Facinicline exhibits nuanced polypharmacology:
2.1.1 α7nAChR Partial Agonism
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Functional Activity: 63-69% efficacy relative to acetylcholine in oocyte electrophysiology
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Kinetics: Rapid association (kon = 1.8 × 10⁶ M⁻¹s⁻¹) and slow dissociation (t₁/₂ = 28 min)
2.1.2 5-HT3R Antagonism
Table 2: Pharmacodynamic Parameters
| Parameter | α7nAChR | 5-HT3R |
|---|---|---|
| EC₅₀/IC₅₀ | 0.8 μM (oocytes) | 2.8 nM (oocytes) |
| Hill Coefficient | 1.3 | 1.1 |
| Use-Dependence | Moderate | None |
Selectivity Profile
Facinicline shows >100-fold selectivity over other nAChR subtypes (α4β2, α3β4) and minimal activity at 5-HT1A/2A receptors . This specificity is attributed to the quinuclidine group's complementarity with the α7 receptor's aromatic cage .
Preclinical Efficacy Data
Cognitive Enhancement
In male Sprague-Dawley rats:
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Object Recognition Memory: 0.1-10 mg/kg p.o. increased discrimination index by 40-65% (p<0.01 vs vehicle)
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Morris Water Maze: 0.03 mg/kg i.p. reduced escape latency by 32% in aged rats
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Attentional Set-Shifting: Reversed phencyclidine-induced deficits at ≤0.03 mg/kg i.p.
Sensorimotor Gating
Prepulse inhibition (PPI) of startle:
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Apomorphine Model: 0.03 mg/kg i.p. normalized PPI deficit (74% vs 52% in controls)
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Time Course: Effects persisted for 6h post-dose, correlating with CSF concentrations (r=0.89)
Table 3: Rodent Pharmacokinetics
| Parameter | Value (10 mg/kg p.o.) |
|---|---|
| Cmax (plasma) | 89 nM |
| Tmax | 45 min |
| Brain:Plasma | 0.8 |
| t₁/₂ | 2.7 h |
Clinical Development
Phase I Findings
Healthy volunteer studies (n=48) demonstrated:
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Linear PK between 1-30 mg doses
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Tmax = 1.5-2h (immediate release formulation)
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CNS penetration confirmed via CSF sampling (AUC₀–₈h = 112 nM·h)
Phase II Trials
Ongoing studies in schizophrenia (NCT04235504) and Alzheimer's (NCT04132802) are evaluating:
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Cognitive Composite Scores (ADAS-Cog, MCCB)
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Safety profile (notably cholinergic side effects)
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Optimal dosing regimen (BID vs TID)
Comparative Analysis With Other α7 Agonists
Table 4: Class Comparison
| Agent | Efficacy (% ACh) | 5-HT3 Activity | Clinical Phase |
|---|---|---|---|
| Facinicline | 63-69 | Antagonist | II |
| DMXB-A | 45 | None | II (discontinued) |
| EVP-6124 | 82 | Partial agonist | III |
| TC-5619 | 58 | Antagonist | II (negative) |
Future Directions
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Formulation Optimization: Development of hypromellose-based ER tablets to maintain trough concentrations >50% EC₅₀
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Biomarker Validation: PET ligands (e.g., [¹⁸F]ASEM) to quantify target engagement
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Combination Therapies: Synergy with acetylcholinesterase inhibitors in Alzheimer's models
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Safety Expansion: Chronic toxicology studies beyond current 26-week data
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